N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide
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Overview
Description
N-{4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenoxy group and an isoindole moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-{4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL}ACETAMIDE involves several steps. One common method includes the reaction of 3-nitrophenol with phthalic anhydride to form an intermediate, which is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Chemical Reactions Analysis
N-{4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
N-{4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to various biological effects. The isoindole moiety also plays a role in stabilizing the compound and enhancing its interactions with target molecules .
Comparison with Similar Compounds
N-{4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL}ACETAMIDE is unique due to its combination of a nitrophenoxy group and an isoindole moiety. Similar compounds include:
Nitroscanate: An anthelmintic drug with a similar nitrophenoxy structure.
Nitrofen: An herbicide with a related nitrophenoxy group.
Amoscanate: Another anthelmintic with a nitrophenoxy moiety.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C22H15N3O6 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[4-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H15N3O6/c1-13(26)23-14-5-7-15(8-6-14)24-21(27)19-10-9-18(12-20(19)22(24)28)31-17-4-2-3-16(11-17)25(29)30/h2-12H,1H3,(H,23,26) |
InChI Key |
MXBMRUCEARQXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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